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Introduction
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN

(Endothelial and Smooth Muscle Cell-Derived Neuropilin-like Protein) or CLCP1, is a type I

transmembrane protein implicated in a variety of cellular processes, including cell growth,

migration, and angiogenesis.[1][2][3] Its role in cancer progression and as a potential

therapeutic target has garnered significant interest. Flow cytometry is a powerful technique for

the detection and quantification of cell surface proteins like DCBLD2, enabling researchers to

study its expression in various cell populations. These application notes provide detailed

protocols for the preparation of samples for DCBLD2 detection by flow cytometry, as well as an

overview of its associated signaling pathways.

Quantitative Data Summary
Successful detection of DCBLD2 by flow cytometry is dependent on the appropriate antibody

and cell preparation. The following tables summarize key quantitative information for

consideration.

Table 1: Commercially Available Anti-DCBLD2 Antibodies Validated for Flow Cytometry
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Supplier
Catalog
Number

Host Species Clonality
Conjugate(s)
Available

Novus

Biologicals
NBP1-85582 Rabbit Polyclonal Unconjugated

Novus

Biologicals
Multiple Multiple Multiple

Alexa Fluor dyes,

FITC, PE, etc.[4]

R&D Systems AF6269 Goat Polyclonal
Unconjugated,

Alexa Fluor dyes

Biocompare Multiple Multiple Multiple

Unconjugated

and various

conjugates[1]

Note: This table is not exhaustive but provides a selection of commercially available antibodies.

Researchers should consult vendor datasheets for the most up-to-date information.

Table 2: Recommended Starting Conditions for Staining

Parameter Recommendation Notes

Cell Number 0.5 - 1 x 10^6 cells per sample
Ensure enough events for

statistical analysis.

Antibody Concentration
Titrate for optimal signal-to-

noise ratio (e.g., 0.25-2 µg/mL)

Start with the manufacturer's

recommended concentration

and perform a titration.[3]

Incubation Time 30-60 minutes at 2-8°C

Incubation on ice can reduce

non-specific binding and

receptor internalization.

Incubation Volume 100 µL A standard volume for staining.

Experimental Protocols
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Protocol 1: Preparation of Adherent Cells for DCBLD2
Staining
This protocol is designed for adherent cell lines such as HCT116 (human colorectal

carcinoma), Caco-2 (human colorectal adenocarcinoma), and HUVEC (Human Umbilical Vein

Endothelial Cells).

Materials:

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Cell dissociation reagent (e.g., Accutase, or 0.05% Trypsin-EDTA)

Fetal Bovine Serum (FBS) or Trypsin Neutralizing Solution

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

Anti-DCBLD2 antibody (conjugated or unconjugated)

Secondary antibody (if using an unconjugated primary)

Isotype control antibody

Fc receptor blocking solution (optional)

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

Cell Culture: Culture cells to 70-80% confluency. Avoid overgrowth as it can affect cell health

and antigen expression.

Cell Detachment (Critical Step):

Enzymatic Dissociation (Gentle): For potentially sensitive epitopes, use a milder enzymatic

solution like Accutase.
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1. Aspirate culture medium.

2. Wash cell monolayer once with sterile PBS (Ca2+/Mg2+ free).

3. Add pre-warmed Accutase to cover the cell monolayer.

4. Incubate at 37°C for 5-10 minutes, or until cells detach.

5. Gently tap the flask to dislodge cells.

6. Add at least 2 volumes of complete culture medium or a trypsin neutralizing solution to

inactivate the enzyme.

Trypsinization (Standard):

1. Aspirate culture medium.

2. Wash cell monolayer once with sterile PBS (Ca2+/Mg2+ free).

3. Add a minimal volume of pre-warmed 0.05% Trypsin-EDTA to cover the cells.

4. Incubate at 37°C for 2-5 minutes. Monitor closely to avoid over-trypsinization which can

cleave cell surface proteins.

5. Neutralize the trypsin by adding complete culture medium containing FBS.

Cell Harvesting and Washing:

Transfer the cell suspension to a 15 mL conical tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Aspirate the supernatant.

Resuspend the cell pellet in 5 mL of cold Flow Cytometry Staining Buffer.

Repeat the wash step twice.

Cell Counting and Viability Assessment:
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Resuspend the final cell pellet in a known volume of Flow Cytometry Staining Buffer.

Perform a cell count and assess viability using a method like Trypan Blue exclusion.

Proceed if viability is >90%.

Staining:

Aliquot 0.5 - 1 x 10^6 cells per FACS tube.

(Optional) If working with cells known to have high Fc receptor expression, add an Fc

block and incubate for 10-15 minutes at 4°C.

Add the predetermined optimal concentration of the anti-DCBLD2 antibody (or isotype

control) to the respective tubes.

Vortex gently and incubate for 30-60 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-

400 x g for 5 minutes at 4°C between washes.

If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer,

add the appropriate secondary antibody, and incubate for 30 minutes at 4°C in the dark.

Then, repeat the wash steps.

Viability Staining and Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's instructions just before analysis.

Analyze the samples on a flow cytometer.

Protocol 2: Preparation of Suspension Cells
For naturally non-adherent cells or cells already in suspension.

Procedure:

Cell Harvesting and Washing:
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Transfer the cell suspension to a conical tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Aspirate the supernatant.

Wash the cells three times with cold Flow Cytometry Staining Buffer.

Cell Counting and Staining:

Proceed from step 4 of Protocol 1.

Signaling Pathways and Experimental Workflows
DCBLD2 Signaling Pathways
DCBLD2 is involved in several key signaling pathways that regulate cell proliferation, migration,

and survival.
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DCBLD2-Associated Signaling Pathways

Plasma Membrane

Downstream Effectors

DCBLD2

PI3K
Activates

RasModulates

Rap1Modulates

EMT
(Snail, ZEB1/2)

Promotes

Angiogenesis
(VEGFR2 signaling)

Promotes

Akt

Activates

Promotes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Workflow for DCBLD2 Detection

Start:
Adherent or Suspension Cells

Cell Preparation:
- Detachment (if adherent)

- Washing

Cell Counting &
Viability Check

Staining:
- Fc Block (optional)
- Primary Antibody

- Secondary (if needed)

Viability Staining

Flow Cytometry
Acquisition

Data Analysis:
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- Quantification

End:
Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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